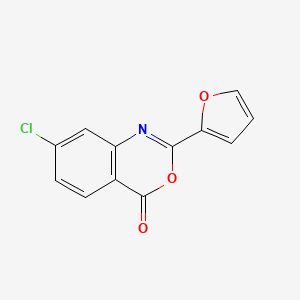
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, commonly referred to as clofazimine, is a synthetic dye that has been used for the treatment of various diseases such as leprosy, tuberculosis, and other bacterial infections. Clofazimine has also been found to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
Clofazimine exhibits its therapeutic effects by binding to the bacterial DNA and inhibiting the replication of the bacteria. It also disrupts the cell membrane of the bacteria, leading to cell death. Clofazimine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Clofazimine has been found to cause discoloration of the skin and other body fluids due to its ability to bind to lipids. It has also been found to cause gastrointestinal disturbances, such as nausea and vomiting. In addition, clofazimine has been found to cause retinal damage and should be used with caution in patients with pre-existing eye conditions.
Advantages and Limitations for Lab Experiments
Clofazimine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to exhibit a broad spectrum of activity against various bacteria and cancer cells. However, clofazimine has a low solubility in water, which can limit its use in certain experiments.
Future Directions
Clofazimine has shown promising results in the treatment of various diseases, including leprosy, tuberculosis, and cancer. Future research should focus on the development of more effective formulations of clofazimine to improve its therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of clofazimine and its potential use in the treatment of other diseases.
Synthesis Methods
Clofazimine is synthesized by condensing 2-amino-4-chlorophenol with 2-furoic acid in the presence of phosphorus oxychloride. The resulting product is then oxidized with potassium permanganate to obtain clofazimine.
Scientific Research Applications
Clofazimine has been extensively studied for its therapeutic potential in the treatment of leprosy and tuberculosis. It has also been found to exhibit anti-inflammatory and anti-cancer properties. Recent studies have shown that clofazimine can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Clofazimine has also been found to be effective against drug-resistant strains of tuberculosis.
properties
IUPAC Name |
7-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-7-3-4-8-9(6-7)14-11(17-12(8)15)10-2-1-5-16-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCGQELQDCGMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)


![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)



![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)
![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)